Product packaging for Hexadecanedioic acid(Cat. No.:CAS No. 505-54-4)

Hexadecanedioic acid

Cat. No.: B1196417
CAS No.: 505-54-4
M. Wt: 286.41 g/mol
InChI Key: QQHJDPROMQRDLA-UHFFFAOYSA-N
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Description

Overview of Dicarboxylic Acids in Metabolic and Industrial Contexts

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). wikipedia.org This structure imparts unique chemical properties that make them vital intermediates in numerous metabolic and industrial processes. In biological systems, dicarboxylic acids are key players in cellular metabolism, including the citric acid cycle (Krebs cycle), fatty acid metabolism, and amino acid metabolism. ontosight.aimdpi.com For instance, succinate (B1194679), fumarate, and malate (B86768) are essential dicarboxylic acid intermediates in the citric acid cycle, a central pathway for energy production in aerobic organisms. ontosight.ai The metabolism of dicarboxylic acids is crucial for breaking down and synthesizing various biomolecules, and its dysregulation can lead to metabolic disorders. ontosight.ai

Industrially, long-chain dicarboxylic acids (LCDAs), typically with more than ten carbon atoms, are valuable building blocks for high-performance polymers like polyamides and polyesters. alfa-chemistry.commarketresearch.com Their ability to impart durability, flexibility, and resistance to chemicals and temperature makes them suitable for manufacturing a wide range of products, including adhesives, lubricants, resins, and corrosion inhibitors. alfa-chemistry.commarketresearch.com The increasing demand for sustainable and bio-based products has further fueled interest in the biotechnological production of dicarboxylic acids from renewable resources like plant oils. alfa-chemistry.comnih.gov

Significance of Hexadecanedioic Acid as a C16 α,ω-Dicarboxylic Acid

This compound, also known as thapsic acid, is a saturated long-chain dicarboxylic acid with the chemical formula C₁₆H₃₀O₄. wikipedia.org As an α,ω-dicarboxylic acid, its two carboxyl groups are located at the opposite ends of a 16-carbon chain. nih.gov This linear, bifunctional structure is central to its utility in both biological and chemical contexts.

In metabolic research, this compound is recognized as a human metabolite and plays a role in lipid metabolism. wikipedia.orgnih.gov It is a product of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation. scispace.comresearchgate.net This pathway becomes more significant under certain physiological conditions, and the resulting dicarboxylic acids can be further metabolized, providing an alternative energy source. scispace.comjci.org Studies have shown that this compound can stimulate mitochondrial respiration. caymanchem.comlipidmaps.org

From an industrial standpoint, the long hydrocarbon chain of this compound imparts hydrophobicity, while the two terminal carboxylic acid groups allow it to act as a monomer in polymerization reactions. This makes it a valuable precursor for creating polymers such as polyesters and polyamides with specific properties like thermal stability and biocompatibility. solubilityofthings.com For example, it can be used to prepare noncross-linked terpolyesters for applications like eco-friendly food packaging.

Table 1: Properties of this compound

Property Value Source
Chemical Formula C₁₆H₃₀O₄ wikipedia.org
Molar Mass 286.41 g·mol⁻¹ wikipedia.org
IUPAC Name This compound
Common Name Thapsic acid wikipedia.org
CAS Number 505-54-4 wikipedia.org
Melting Point 120 to 126 °C wikipedia.org
Appearance White crystalline solid solubilityofthings.com

| Solubility in water | 0.0057 g/L | wikipedia.org |

Historical Perspectives and Key Discoveries in this compound Research

The name "thapsic acid" is derived from Thapsia, a genus of Mediterranean plants whose roots are a natural source of the compound. wikipedia.org Historically, the study of dicarboxylic acids has been intertwined with the broader investigation of fatty acids and natural products. The most common saturated fatty acid, palmitic acid (hexadecanoic acid), was first isolated in 1840 by the French chemist Edmont Frémy from saponified palm oil. acs.org While distinct from this compound, the study of related long-chain fatty acids laid the groundwork for understanding their dicarboxylic counterparts.

Early research focused on identifying and characterizing these compounds from natural sources. This compound has been identified in the suberin component of birch bark and in various microorganisms. caymanchem.comlipidmaps.org The development of analytical techniques like gas chromatography (GC) and mass spectrometry (MS) has been crucial for the detection and quantification of this compound in complex biological and environmental samples. scirp.orggoogle.comlu.se

More recent research has delved into the specific biological roles and potential applications of this compound. For instance, studies have explored its potential as a biomarker for evaluating drug-drug interactions related to hepatic drug transporters. nih.gov Its antitumor activity has also been a subject of investigation. selleckchem.com The advancement of metabolic engineering and biotechnology has opened up new avenues for the sustainable production of this compound and other long-chain dicarboxylic acids, moving away from petrochemical-based synthesis. alfa-chemistry.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4 B1196417 Hexadecanedioic acid CAS No. 505-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecanedioic acid
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InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
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InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O
Source PubChem
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Molecular Formula

C16H30O4
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DSSTOX Substance ID

DTXSID2060129
Record name Hexadecanedioic acid
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Molecular Weight

286.41 g/mol
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Physical Description

Solid
Record name Hexadecanedioic acid
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CAS No.

505-54-4
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Melting Point

120 - 123 °C
Record name Hexadecanedioic acid
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Biosynthesis and Metabolic Pathways of Hexadecanedioic Acid

Endogenous Formation Mechanisms in Biological Systems

The synthesis of hexadecanedioic acid in biological systems is primarily a result of the ω-oxidation pathway, which acts on long-chain fatty acids.

The ω-oxidation pathway is an alternative route to the more common β-oxidation for fatty acid metabolism. nih.gov This pathway becomes particularly significant when there is an excess of circulating fatty acids or when β-oxidation is impaired. nih.gov The process begins with the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid, such as palmitic acid, to form a dicarboxylic acid. nih.govresearchgate.net Under normal physiological conditions, ω-oxidation accounts for a small fraction of total fatty acid metabolism but can be upregulated under conditions of metabolic stress. nih.govresearchgate.net The administration of this compound has been shown to cause a metabolic shift, indicating an impairment of fatty acid β-oxidation and an increased reliance on ω-oxidation. ahajournals.orggla.ac.uk

The initial step in the ω-oxidation of palmitic acid is its conversion to 16-hydroxyhexadecanoic acid. researchgate.netcaymanchem.com This intermediate is then further oxidized to form this compound. researchgate.net

The conversion of fatty acids like hexadecanoic acid to this compound involves a cascade of enzymatic reactions. mdc-berlin.de

Cytochrome P450 (CYP) Monooxygenases : The first and rate-limiting step, the hydroxylation of the ω-carbon, is catalyzed by enzymes from the cytochrome P450 superfamily, particularly the CYP4A and CYP4F families. nih.govresearchgate.net These enzymes are located in the endoplasmic reticulum and convert monocarboxylic fatty acids into ω-hydroxy-monocarboxylic acids. researchgate.net For example, CYP4F11 efficiently catalyzes the omega-oxidation of 3-hydroxy fatty acids. uniprot.org In some organisms, other CYP enzymes like CYP52A3 can catalyze the entire sequence from n-alkanes to α,ω-dioic acids. mdc-berlin.de

Alcohol Dehydrogenases (ADH) : Following the initial hydroxylation, the resulting ω-hydroxy fatty acid is oxidized to an aldehyde. This step is carried out by cytosolic NAD-dependent alcohol dehydrogenases. researchgate.net

Aldehyde Dehydrogenases (ALDH) : The final step is the oxidation of the aldehyde to a carboxylic acid, forming the dicarboxylic acid. This reaction is catalyzed by cytosolic NAD-dependent aldehyde dehydrogenases. researchgate.net Inhibition of ALDH has been shown to lower blood pressure in hypertensive rat models where hexadecanedioate (B1242263) levels are implicated. ahajournals.org

Table 1: Key Enzymes in this compound Production

Enzyme ClassSpecific Enzymes (Examples)Role in PathwayLocation
Cytochrome P450 MonooxygenasesCYP4A family, CYP4F family, CYP52A3Catalyzes the initial ω-hydroxylation of the fatty acid. nih.govresearchgate.netEndoplasmic Reticulum
Alcohol DehydrogenasesCytosolic NAD-dependent ADHOxidizes the ω-hydroxy fatty acid to an aldehyde. researchgate.netCytosol
Aldehyde DehydrogenasesCytosolic NAD-dependent ALDHOxidizes the ω-aldehyde to a carboxylic acid, forming this compound. researchgate.netCytosol

The metabolic activation of this compound, a prerequisite for its subsequent metabolism, occurs in specific subcellular compartments within the liver. hmdb.canih.gov Studies have demonstrated that this compound is activated in both the mitochondrial and microsomal fractions of human liver cells. nih.govthegoodscentscompany.com The activation capacity in a total human liver homogenate is approximately 0.5 micromoles per minute per gram of wet tissue, which is about 10% of the activation capacity for palmitic acid. nih.gov

The enzyme responsible for this activation in the mitochondria is likely located outside the inner mitochondrial membrane. nih.gov The subcellular distribution pattern for the activation of this compound is nearly identical to that of palmitic acid, and it appears that both fatty acids compete for the same activating enzyme. nih.gov While the initial ω-oxidation occurs in the endoplasmic reticulum (microsomes), the subsequent degradation of the resulting dicarboxylic acid takes place primarily in peroxisomes. nih.govresearchgate.net

Enzymatic Systems Involved in this compound Production

Interplay with Core Lipid Metabolism Pathways

This compound and its metabolic pathway are closely interconnected with the central pathways of lipid degradation and transport.

Once formed, this compound is primarily metabolized through peroxisomal β-oxidation. nih.govnih.gov This process shortens the dicarboxylic acid chain, generating chain-shortened dicarboxylic acids and acetyl-CoA. nih.gov

The pathway for dicarboxylic acid β-oxidation in peroxisomes involves several key enzymes:

ABCD3 (PMP70) : This transporter is essential for moving long-chain dicarboxylic acids like this compound into the peroxisome. nih.gov

Acyl-CoA Oxidases (ACOX) : ACOX1 is the primary enzyme that catalyzes the first step of β-oxidation for dicarboxylic acids. nih.gov Studies in cells deficient in ACOX1 show a defect in the β-oxidation of this compound. nih.gov

Bifunctional Enzymes (EHHADH and HSD17B4) : These enzymes carry out the second and third steps of peroxisomal β-oxidation. nih.govresearchgate.net

Thiolases (SCPx and ACAA1) : These enzymes catalyze the final step, cleaving off an acetyl-CoA unit. nih.gov

Although it is poorly metabolized in hepatocytes compared to monocarboxylic acids, this compound can induce peroxisomal β-oxidation. nih.gov

This compound has been shown to influence lipid metabolism, including the transport and storage of fats. Research indicates that this compound, potentially produced by gut microbiota such as Bacteroides uniformis, can inhibit fat absorption and transport. tandfonline.comnih.gov It is transported to the liver via the portal vein where it can exert further metabolic effects. tandfonline.comnih.gov

Specifically, this compound has been observed to suppress pathways involved in lipogenesis (the formation of fats). tandfonline.comnih.gov Furthermore, its administration has been linked to significant changes in fatty acid metabolism, including alterations in metabolites related to mitochondrial β-oxidation such as acylcarnitines, phospholipids, and sphingolipids in various tissues. gla.ac.uk This suggests that this compound can act as a regulatory molecule, influencing the balance between fatty acid synthesis, degradation, and transport. It can also inhibit the enzyme activities of hepatic lipase (B570770) and fatty acid synthase in rat liver cells. biosynth.com

Microbial Biosynthesis of this compound

Pathways in Oleaginous Yeast Strains

Oleaginous yeasts, such as Yarrowia lipolytica, are microorganisms naturally capable of accumulating high levels of lipids, making them attractive hosts for the production of fatty acid-derived chemicals like this compound. frontiersin.orggoogle.com The biosynthesis of this compound in these yeasts typically involves the modification of their native fatty acid metabolism. mdpi.com

The process begins with the de novo synthesis of fatty acids. researchgate.net In oleaginous yeasts, this is initiated when a nutrient, such as nitrogen, becomes limited in the environment, while a carbon source like glucose remains abundant. researchgate.netnih.gov This condition triggers a series of metabolic shifts. A key event is the accumulation of citrate (B86180) in the mitochondria, which is then transported to the cytoplasm. researchgate.net In the cytoplasm, the enzyme ATP-citrate lyase (ACL) cleaves citrate into acetyl-CoA and oxaloacetate. researchgate.net Acetyl-CoA serves as the primary building block for fatty acid synthesis. nih.gov

The acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). nih.gov The fatty acid synthase (FAS) complex subsequently catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce saturated fatty acyl-CoAs, primarily palmitoyl-CoA (C16-CoA) and stearoyl-CoA (C18-CoA). nih.gov

To produce this compound from the intracellular pool of hexadecanoic acid (palmitic acid), the native ω-oxidation pathway is harnessed and often enhanced through genetic engineering. This pathway involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid. mdpi.com The key enzymes in this pathway are:

Cytochrome P450 monooxygenases (CYP/P450): These enzymes catalyze the initial hydroxylation of the terminal methyl group of hexadecanoic acid to form 16-hydroxyhexadecanoic acid. mdpi.com

Fatty alcohol oxidase (FAO): This enzyme oxidizes the terminal alcohol group of 16-hydroxyhexadecanoic acid to an aldehyde, forming 16-oxohexadecanoic acid. mdpi.com

Fatty aldehyde dehydrogenase (FALDH): This enzyme catalyzes the final oxidation of the aldehyde group to a carboxylic acid, yielding this compound. researchgate.net

To enhance the production of this compound in oleaginous yeasts like Y. lipolytica, metabolic engineering strategies are employed. These often include overexpressing the genes encoding the key enzymes of the ω-oxidation pathway and disrupting competing pathways, such as β-oxidation, which is responsible for fatty acid degradation. mdpi.com For instance, a β-oxidation deficient strain of Y. lipolytica was engineered to upregulate its native ω-oxidation pathway, leading to the production of long-chain dicarboxylic acids, including this compound. mdpi.com

EnzymeGene (Example in Y. lipolytica)Function in this compound Biosynthesis
Cytochrome P450 ReductaseYALI0D04422gElectron donor for P450 monooxygenases
P450 MonoxygenaseYlALK5 (YALI0B13838g)Hydroxylation of hexadecanoic acid
Fatty Alcohol OxidaseYlFAO1Oxidation of 16-hydroxyhexadecanoic acid
Fatty Aldehyde DehydrogenaseNot specifiedOxidation of 16-oxohexadecanoic acid

Engineered Microbial Systems for Production (e.g., Escherichia coli)

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. oup.com While E. coli does not naturally produce significant quantities of long-chain dicarboxylic acids, it can be engineered to do so by introducing heterologous genes and modifying its native metabolic pathways. oup.comosti.gov

The production of this compound in engineered E. coli starts with enhancing the biosynthesis of its precursor, hexadecanoic acid (palmitic acid). This is typically achieved by overexpressing genes involved in the fatty acid synthesis (FAS) pathway. nih.govkoreascience.kr Key genes in the E. coli FAS pathway that can be targeted for overexpression include:

tesA: This gene encodes a thioesterase that can release free fatty acids from the FAS complex. osti.gov

Once a sufficient intracellular pool of hexadecanoic acid is established, a heterologous ω-oxidation pathway is introduced to convert it to this compound. This typically involves expressing genes from other organisms, such as yeast or bacteria, that encode the necessary enzymes. osti.gov The enzymatic cascade is similar to that in yeast:

Alkane hydroxylase/Cytochrome P450: An enzyme that hydroxylates the terminal methyl group of hexadecanoic acid.

Alcohol dehydrogenase/oxidase: An enzyme that oxidizes the resulting terminal alcohol to an aldehyde.

Aldehyde dehydrogenase: An enzyme that oxidizes the aldehyde to a carboxylic acid.

For example, a complete microbial conversion of glucose to medium-chain α,ω-dicarboxylic acids has been engineered in E. coli. acs.org This involved screening and combining enzymes from various organisms to create an efficient synthetic pathway. acs.org In some strategies, the native fatty acid biosynthetic pathway of E. coli is combined with enzymes from biotin (B1667282) synthesis to produce odd-chain dicarboxylic acids, demonstrating the modularity of engineering this host. osti.gov

Research has shown that by overexpressing components of the FAS elongation cycle in E. coli, the production of hexadecanoic acid can be significantly increased. nih.govkoreascience.kr For instance, one study reported a 2.77-fold increase in hexadecanoic acid production in an engineered strain compared to the wild type. nih.gov This enhanced precursor supply is crucial for achieving high titers of the final dicarboxylic acid product. Further engineering to introduce and optimize the ω-oxidation pathway can then channel this precursor towards this compound.

StrainGenetic ModificationProduction TiterFold Increase (Hexadecanoic Acid)
E. coli JES1030Overexpression of fabB, fabG, fabZ, fabINot specified for this compound2.77
Engineered E. coliExpression of cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenaseNearly 600 mg/L of C12 α,ω-DCANot applicable

Biological and Physiological Roles of Hexadecanedioic Acid

Role as an Endogenous Metabolite

As a product of fatty acid metabolism, hexadecanedioic acid is involved in fundamental cellular functions, particularly concerning energy and membrane dynamics. solubilityofthings.comhmdb.ca

Contributions to Energy Homeostasis

This compound is a key player in the body's energy management system, serving both as a storage form and a direct source of energy. hmdb.ca Under conditions where the primary fatty acid breakdown pathway (beta-oxidation) is overwhelmed, such as in states of high fat intake or metabolic stress, omega-oxidation is upregulated, leading to the production of dicarboxylic acids like this compound. gla.ac.ukahajournals.org These can then be metabolized to provide energy for cellular processes. hmdb.ca Research in animal models has shown that administration of this compound leads to notable changes in metabolites related to lipid and glucose metabolism, indicating a shift in energy utilization pathways. gla.ac.uk Specifically, an increase in peroxisomal ω-oxidation metabolites alongside alterations in mitochondrial fatty acid β-oxidation metabolites has been observed, suggesting a compensatory energy production mechanism. gla.ac.uk

Membrane Stabilization Mechanisms

Beyond its role in energy, this compound is also implicated in the structural integrity of cellular membranes. It is a component of mitochondrial membranes and is involved in the synthesis of hexadecanedioylcarnitine, a form of storage fat. pharmacompass.com The binding of this compound to specific proteins, such as the ganglioside-induced differentiation-associated protein 1 (GDAP1), can increase protein stability and influence its conformation and how it groups with other proteins. rcsb.org This interaction is significant as GDAP1 is relevant for the permeability of the mitochondrial membrane. rcsb.org

Involvement in Physiological and Pathophysiological States

The concentration of this compound is dynamically regulated and can be altered in various metabolic conditions and diseases, highlighting its role as a biomarker and potential mediator in these states. solubilityofthings.com

Regulation in Conditions of Altered Fatty Acid Metabolism

Elevated levels of this compound are often observed in conditions characterized by altered fatty acid metabolism, including obesity, diabetes mellitus, starvation, and chronic alcohol consumption. ahajournals.org

Obesity and Diabetes Mellitus: In states of obesity and type 2 diabetes, there is often an excess of circulating fatty acids, which can lead to an upregulation of the omega-oxidation pathway and consequently, higher levels of this compound. ahajournals.orgatamanchemicals.com Studies have linked higher concentrations of circulating saturated fatty acids with an increased risk of cardiometabolic diseases. researchgate.net

Starvation: During periods of starvation, the body relies heavily on fat stores for energy. This increased mobilization and oxidation of fatty acids can also lead to an accumulation of dicarboxylic acids. ahajournals.org

Chronic Alcohol Consumption: Chronic alcohol intake can disrupt normal fatty acid metabolism in the liver. nih.gov This can lead to an increase in the omega-oxidation of fatty acids as the beta-oxidation pathway becomes impaired, resulting in higher circulating levels of this compound. gla.ac.ukplos.org Interestingly, high levels of this compound appear to regulate the effect of alcohol on blood pressure. plos.org

Association with Cardiovascular and Pulmonary Disorders

Research has increasingly pointed towards a significant association between this compound and the health of the cardiovascular and pulmonary systems.

Role in Blood Pressure Regulation and Pulmonary Arterial Hypertension

Studies have identified a novel pathway for blood pressure regulation involving this compound. gla.ac.ukahajournals.org Higher circulating levels of this dicarboxylic acid have been significantly associated with increased blood pressure and mortality in human studies. gla.ac.ukahajournals.org Animal studies have further substantiated a causal link, demonstrating that oral administration of this compound leads to an elevation in blood pressure. ahajournals.orgnih.gov The proposed mechanism involves increased vascular reactivity to substances like noradrenaline, which causes blood vessels to constrict. ahajournals.orgnih.gov

Furthermore, an accumulation of multiple dicarboxylic acids, including this compound, has been noted in the tissues of individuals with pulmonary arterial hypertension. nih.gov This suggests a disruption of beta-oxidation and an increase in omega-oxidation within the pulmonary circulation, pointing to a potential role for this compound in elevating pressure in both the systemic and pulmonary arteries. nih.gov

Below is a table summarizing research findings on the association of this compound with blood pressure:

Study PopulationFindingImplicationCitation
3980 females (TwinsUK cohort)Significant association between higher hexadecanedioate (B1242263) levels and increased systolic and diastolic blood pressure.Hexadecanedioate is a potential biomarker for hypertension. ahajournals.orgnih.gov
Wistar-Kyoto ratsOral administration of this compound increased circulating levels and raised blood pressure.Suggests a causal role of hexadecanedioate in blood pressure elevation. ahajournals.orgnih.gov
Spontaneously hypertensive stroke-prone ratsInhibition of the ω-oxidation pathway enzyme ALDH significantly lowered blood pressure.Targeting the metabolic pathway of hexadecanedioate could be a therapeutic strategy for hypertension. ahajournals.org
6447 individuals (TwinsUK and KORA cohorts)High circulating levels of hexadecanedioate amplify the effect of alcohol intake on blood pressure.Individuals with high hexadecanedioate may be more susceptible to alcohol-induced hypertension. plos.org
Cardiac Metabolic Imaging Applications as a Tracer (e.g., Gallium-68 Radiolabeling)

This compound has been investigated for its potential use as a tracer in cardiac metabolic imaging, particularly when radiolabeled with Gallium-68 (⁶⁸Ga). researchgate.netnih.govsigmaaldrich.com This application aims to visualize fatty acid metabolism in the heart using Positron Emission Tomography (PET) scans, which can aid in the diagnostic assessment of cardiac function. sigmaaldrich.com The rationale behind using fatty acid analogs like this compound is that the heart heavily relies on fatty acid oxidation for its energy needs. PET tracers that mimic natural fatty acids can, therefore, provide a window into the metabolic state of the myocardium. researchgate.netresearchgate.net

The use of ⁶⁸Ga is advantageous due to its availability from a portable ⁶⁸Ge/⁶⁸Ga generator system, which circumvents the need for an on-site cyclotron, a requirement for other common PET isotopes like Carbon-11 (¹¹C). researchgate.netresearchgate.net For this compound to be used as a PET tracer, it is first coupled with a chelator, such as p-NH2-Bn-NOTA, which securely binds the ⁶⁸Ga isotope. researchgate.netnih.gov This complex, ⁶⁸Ga-NOTA-hexadecanoic acid, can be produced with high radiolabeling yields of over 95%. researchgate.netnih.gov

However, early studies have shown some limitations. In biodistribution studies in Swiss mice, ⁶⁸Ga-NOTA-hexadecanoic acid demonstrated low myocardial uptake (3.7 ± 1.3% of the injected dose per gram at 2 minutes post-injection). researchgate.netnih.gov While the tracer cleared rapidly from blood, lungs, intestine, and kidney, its washout from the liver was slow, which could interfere with cardiac imaging. researchgate.netnih.gov Despite the low uptake, radio-HPLC analysis of myocardial extracts from rats confirmed that the tracer does undergo metabolic transformation within the heart muscle. researchgate.netnih.gov These findings indicate that while the concept is promising, further modifications may be needed to improve heart-to-blood ratios and reduce liver accumulation for effective myocardial metabolic imaging. researchgate.netresearchgate.net

Modulation of Metabolic Associated Fatty Liver Disease (MAFLD)

Recent research has highlighted the significant role of gut microbiota and their metabolites in the development and progression of Metabolic Associated Fatty Liver Disease (MAFLD). nih.govtandfonline.comnih.gov Among these, this compound (HDA) produced by specific gut bacteria has emerged as a key molecule with potential therapeutic implications. nih.govtandfonline.comresearchgate.net

Impact of Bacteroides uniformis-Generated this compound

Studies comparing MAFLD patients and healthy individuals have revealed distinct differences in their gut microbial composition and metabolic profiles. nih.govtandfonline.comnih.gov One of the most significantly depleted bacterial species in individuals with MAFLD is Bacteroides uniformis. nih.govtandfonline.comnih.gov The abundance of this bacterium has been found to be negatively correlated with the severity of hepatic steatosis and Body Mass Index (BMI). nih.govtandfonline.comnih.gov

This compound has been identified as a key metabolite produced by B. uniformis. nih.govtandfonline.com Research involving the transplantation of fecal microbiota from MAFLD patients into mice led to the development of MAFLD-like symptoms in the animals. nih.govtandfonline.comnih.gov Conversely, the administration of B. uniformis to these mice was shown to alleviate the disease progression. nih.govtandfonline.com Further investigation demonstrated that direct administration of HDA, the metabolite produced by B. uniformis, also ameliorated the symptoms of MAFLD, pointing to its direct role in disease modulation. nih.govtandfonline.comnih.gov

Mechanistic Insights into Anti-MAFLD Effects (Fat Absorption Inhibition, IRE1α-XBP1s Axis Regulation)

The protective effects of this compound against MAFLD appear to be mediated through a multi-faceted mechanism involving the gut-liver axis. nih.govtandfonline.com One of the primary actions of HDA is the inhibition of intestinal fat absorption. nih.govtandfonline.comnih.gov By reducing the uptake of dietary fats, HDA helps to decrease the influx of free fatty acids from adipose tissue to the liver. tandfonline.com

Once absorbed, HDA is transported via the portal vein to the liver, where it exerts further protective effects. nih.govtandfonline.com Mechanistically, HDA has been shown to suppress key pathways involved in fat synthesis (lipogenesis) and a form of iron-dependent cell death known as ferroptosis. nih.govtandfonline.com It achieves this by regulating the inositol-requiring enzyme 1 alpha (IRE1α)-X-box binding protein 1s (XBP1s) signaling pathway. nih.govtandfonline.comnih.gov The IRE1α-XBP1s axis is a component of the endoplasmic reticulum stress response that, when overactivated, can promote lipogenesis and ferroptosis. By suppressing this axis, HDA helps to mitigate the liver damage characteristic of MAFLD. nih.govtandfonline.comresearchgate.net These findings provide new insights into the gut-liver axis in MAFLD and identify HDA as a promising therapeutic agent. nih.govtandfonline.com

Cellular and Subcellular Effects

This compound also exerts significant effects at the cellular and subcellular levels, particularly within the mitochondria, the powerhouses of the cell.

Influence on Mitochondrial Respiration and ATP Synthesis

This compound has been shown to be an activator of mitochondrial respiration. caymanchem.comlipidmaps.org Specifically, it stimulates respiration in state 4 (resting state) when succinate (B1194679) is used as the energy source. orscience.ruresearchgate.net This stimulation of respiration by HDA is distinct from that caused by classical protonophore uncouplers because it does not appear to be caused by an increase in the proton conductivity of the inner mitochondrial membrane. orscience.ruresearchgate.net

Interestingly, while HDA stimulates "free" or uncoupled respiration, it does not significantly impair the efficiency of oxidative ATP synthesis. orscience.ruresearchgate.netnih.gov This suggests that HDA acts as a "decoupling" agent rather than a classic "uncoupling" agent. It is thought to switch the electron transport chain complexes to an 'idle' mode without disrupting the proton gradient necessary for ATP production. researchgate.net Research suggests HDA may selectively disable the energy transformation at complex III (the bc1-complex) of the electron transport chain. orscience.runih.gov

FeatureEffect of this compound (HDA)
Mitochondrial Respiration Stimulates respiration in state 4 (especially with succinate) orscience.ruresearchgate.net
Inner Membrane Proton Conductivity Does not cause a significant increase orscience.ruresearchgate.net
Oxidative ATP Synthesis Does not significantly affect efficiency orscience.ruresearchgate.netnih.gov
Proposed Mechanism Acts as a "decoupling" agent, potentially disabling energy transformation at complex III orscience.runih.govresearchgate.net

Regulation of Reactive Oxygen Species (H2O2 Generation)

In addition to its effects on respiration, this compound is a potent inhibitor of mitochondrial reactive oxygen species (ROS) production, specifically hydrogen peroxide (H2O2). caymanchem.comlipidmaps.orgnih.govresearchgate.net It has been shown to decrease H2O2 generation induced by rotenone (B1679576) in isolated rat liver mitochondria. caymanchem.comlipidmaps.org

The inhibitory effect of HDA on ROS production is observed during the oxidation of succinate. nih.gov Importantly, this inhibition is not associated with a decrease in the mitochondrial membrane potential (Δψ), which is often the mechanism by which other uncouplers reduce ROS. nih.govresearchgate.net This property makes HDA a unique decoupler; it stimulates free respiration and effectively reduces ROS production without negatively impacting the mitochondrial membrane potential or the capacity for ATP synthesis. nih.gov When compared to palmitic acid, HDA is equally effective at inhibiting H2O2 generation at concentrations that cause similar stimulation of mitochondrial respiration. nih.gov

ParameterEffect of this compound (HDA)Research Finding
ROS Production DecreasesInhibits H2O2 generation in isolated liver mitochondria. caymanchem.comlipidmaps.orgnih.govresearchgate.net
Mitochondrial Membrane Potential (Δψ) No significant decreaseThe inhibitory effect on ROS is not linked to a reduction in Δψ. nih.govresearchgate.net
Comparative Efficacy Equally effective as palmitic acidAt concentrations that equally stimulate respiration, both are equally efficient in inhibiting H2O2 generation. nih.gov

Effects on Peroxisomal and Mitochondrial Function

This compound, a long-chain dicarboxylic acid (DCA), plays a notable role in the interplay between peroxisomal and mitochondrial function, particularly under conditions of metabolic stress. The metabolism of fatty acids is a crucial process for energy production, with mitochondrial β-oxidation being the primary pathway. However, when mitochondrial fatty acid oxidation is impaired or overwhelmed, an alternative pathway, fatty acid ω-oxidation, is upregulated, leading to the formation of dicarboxylic acids like this compound. nih.gov These DCAs are subsequently metabolized primarily through peroxisomal β-oxidation. nih.gov

The peroxisomal transporter ABCD3 is essential for the import of long-chain DCAs, including this compound, into the peroxisome for their subsequent breakdown. nih.gov Studies using mouse models with a deficiency in ABCD3 (Abcd3 KO) have demonstrated a significant disruption in DCA metabolism. nih.gov This deficiency leads to an accumulation of long-chain DCAs in the liver and an increased excretion of medium-chain DCAs in the urine. nih.gov Interestingly, the deficiency of ABCD3 also triggers an induction of both mitochondrial and peroxisomal fatty acid oxidation pathways, potentially as a compensatory mechanism. nih.gov

The accumulation of long-chain DCAs due to impaired peroxisomal import can have deleterious effects on mitochondrial function. nih.gov It is suggested that the redirection and subsequent accumulation of these DCAs in mitochondria may contribute to mitochondrial abnormalities observed in certain peroxisomal disorders. nih.gov For instance, some dicarboxylic acids have been shown to induce swelling of respiring mitochondria. nih.gov

Inborn errors of mitochondrial fatty acid oxidation often lead to an increased production and urinary excretion of DCAs, a condition known as dicarboxylic aciduria. nih.gov This highlights the crucial role of peroxisomal β-oxidation as a rescue pathway when mitochondrial function is compromised. nih.gov For example, increased levels of this compound have been detected in patients with severe very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. nih.gov

Investigational Therapeutic Activities

Antitumor Activity Research

This compound has been the subject of investigation for its potential antitumor activities, with several studies exploring its effects on various cancer cell lines. Research has demonstrated that this compound, often isolated from natural sources such as marine algae, exhibits cytotoxic effects against cancer cells, induces apoptosis (programmed cell death), and can arrest the cell cycle.

One study investigating the effects of this compound isolated from the brown algae Turbinaria ornata on HT-29 human colon cancer cells found that it acted as a potential cell growth inhibitor. researchgate.netsci-hub.se The compound induced apoptosis in a significant percentage of the cancer cells and led to an increase in reactive oxygen species (ROS), which can contribute to cell death. researchgate.netsci-hub.se Furthermore, cell cycle analysis revealed that this compound caused an arrest in the G0/G1 phase, thereby inhibiting cell proliferation. researchgate.netsci-hub.se

In another study, this compound extracted from the stem of Musa paradisiaca (plantain) was shown to have anticancer activity against human oral squamous cell carcinoma (hOSCC) cultures. nih.gov The mechanism of action was linked to the induction of apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Research on HCT-116 human colorectal carcinoma cells also indicated the cytotoxic potential of this compound. scialert.net Molecular docking studies have suggested that one possible mechanism for its anticancer activity is the inhibition of DNA topoisomerase-I, an enzyme crucial for DNA replication and repair in cancer cells. scialert.net By inhibiting this enzyme, this compound may prevent the proliferation of cancer cells. scialert.net

The table below summarizes the findings from various studies on the antitumor activity of this compound.

Cancer Cell LineSource of this compoundKey Findings
HT-29 (Colon Cancer)Turbinaria ornata (Brown Algae)Induced apoptosis (77.83% of cells), increased ROS, and caused G0/G1 cell cycle arrest. The IC50 value was 36.04 μg/ml. researchgate.netsci-hub.se
Human Oral Squamous Cell Carcinoma (hOSCC)Musa paradisiaca (Plantain) StemInduced apoptosis through caspase-3 activation. The ethyl acetate (B1210297) extract containing hexadecanoic acid had an IC50 of 10.61 µg/mL. nih.gov
HCT-116 (Colorectal Carcinoma)Kigelia pinnata LeavesShowed significant cytotoxic activity with an IC50 value of 0.8 μg/mL. Proposed mechanism is inhibition of DNA topoisomerase-I. scialert.net

It is important to note that much of the research on the anticancer properties of this compound has been conducted in vitro. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent. researchgate.netscielo.br

Synthetic Methodologies and Derivative Chemistry of Hexadecanedioic Acid

Chemical Synthesis Approaches for Hexadecanedioic Acid

Traditional chemical synthesis of long-chain dicarboxylic acids like this compound often relies on petrochemical feedstocks. google.com These multi-step processes can be complex, energy-intensive, and may generate unwanted byproducts, necessitating extensive purification. google.comresearchgate.net

One established method is the electrosynthesis of thapsic acid. This approach involves the electrolysis of the sodium ethyl compound of azelaic acid to produce ethyl n-tetradecanedicarboxylate. archive.org The subsequent hydrolysis of this ester yields thapsic acid. archive.org This electrosynthetic route has been used to confirm the identity of thapsic acid derived from natural sources. archive.orgrsc.org Another method involves the oxidation of 10,16-dihydroxy-hexadecanoic acid (10,16-DHPA), a monomer obtainable from tomato cutin, using pyridinium (B92312) chlorochromate (PCC) to produce the corresponding C16 dicarboxylic acid. mdpi.com

While effective, these chemical routes face challenges related to feedstock availability, reaction conditions, and the generation of byproducts, which has spurred interest in more sustainable alternatives. google.com

Biotechnological Production as a Sustainable Alternative

Biotechnological routes offer a promising and sustainable alternative to conventional chemical synthesis for producing this compound. These methods typically utilize renewable feedstocks like fatty acids or alkanes and employ microorganisms as biocatalysts. google.comresearchgate.net

The biotechnological production of long-chain dicarboxylic acids presents several key advantages over petrochemical-based methods. researchgate.net

Sustainability : Bio-based production utilizes renewable resources, such as vegetable oils and biomass, reducing the reliance on finite fossil fuels. researchgate.netmdpi.com

Reduced Environmental Impact : Biocatalytic processes often occur under milder reaction conditions, are highly selective, and can lower CO2 emissions compared to energy-intensive chemical methods. researchgate.net

Fewer Byproducts : The high selectivity of enzymatic pathways minimizes the generation of unwanted side products, which simplifies downstream purification and waste management. google.comresearchgate.net

Feedstock Flexibility : Some fermentation technologies can utilize a wide range of biomass and waste feedstocks, enhancing economic viability. adlittle.com

Table 1: Comparison of Petrochemical vs. Biotechnological Synthesis of Dicarboxylic Acids

Feature Petrochemical Synthesis Biotechnological Synthesis
Feedstock Non-renewable (e.g., petroleum, butadiene) researchgate.netmdpi.com Renewable (e.g., fatty acids, alkanes, biomass) google.comresearchgate.net
Process Often multi-step, energy-intensive google.comresearchgate.net Typically single-step fermentation, milder conditions researchgate.net
Byproducts Can generate significant byproducts, requiring costly purification google.comresearchgate.net High selectivity leads to fewer byproducts researchgate.net
Sustainability Dependent on fossil resources researchgate.net Contributes to a circular bioeconomy polimi.it

Strain Engineering and Fermentation Strategies

The core of biotechnological production lies in the use of microorganisms, particularly yeast strains, that are engineered to efficiently convert substrates into this compound. The yeast Candida tropicalis is a well-studied organism for this purpose. google.com

Researchers have developed mutant strains of Candida tropicalis with enhanced production capabilities. google.com These strains are selected for stronger ω-oxidation ability and weaker alkane assimilation and β-oxidation, which channels the metabolic flux towards the desired dicarboxylic acid product. google.com Such engineered strains can utilize various n-alkanes (C10-C18), especially n-hexadecane, as the starting material for fermentation. google.com

Fermentation strategies are critical for maximizing yield. A common approach is a multi-stage pH control strategy during fermentation. For instance, a process might involve:

An initial phase (e.g., the first 28 hours) at a controlled pH below 7.1 to promote initial thallus growth and some acid generation. google.com

A second phase (e.g., 28 to 60 hours) at a slightly higher pH (around 7.5) to further increase biomass. google.com

A subsequent rapid acid production phase at a pH below 8.0, followed by a continuous production phase below 8.5. google.com

Other engineered microorganisms, including Candida sake and E. coli, are also being explored for the production of various long-chain dicarboxylic acids. google.comgoogle.comosti.gov Genetic modifications can include overexpressing key enzymes like cytochrome P450 monooxygenase and blocking competing pathways like β-oxidation. google.com

Optimizing the yield and purity of bio-based this compound is crucial for commercial viability. High yields have been reported using optimized fermentation processes. For example, using a mutant Candida tropicalis ly-6 strain in a 30m³ fermentation tank, a yield of 170.5 g/L of this compound was achieved after 165 hours of fermentation with n-hexadecane, corresponding to a transformation efficiency of 88.1%. google.com

Purification of the dicarboxylic acid from the fermentation broth is a significant step. Since fermentation is often conducted at a neutral pH, the dicarboxylic acids exist in their dissociated (salt) form. unibo.it This necessitates an acidification step to convert them to their neutral, less soluble form, which can then be recovered. frontiersin.org Separation and purification can be achieved through a combination of techniques such as centrifugation, organic solvent extraction, and chromatography. google.com The development of efficient recovery methods, such as solvent-based membrane extraction, is an area of ongoing research to minimize costs and environmental impact. unibo.it

Table 2: Reported Yields for Bio-based this compound

Microorganism Substrate Fermentation Time Reported Yield
Candida tropicalis ly-6 n-Hexadecane 65 hours 78.5 g/L
Candida tropicalis ly-6 n-Hexadecane 165 hours 170.5 g/L

Data sourced from patent CN102115768A. google.com

Functionalization and Derivatization Strategies

This compound's two carboxylic acid groups make it a versatile building block for creating new molecules and polymers through functionalization and derivatization reactions. cymitquimica.comsigmaaldrich.com

Enzymatic methods, particularly those using lipases, offer a highly selective and environmentally friendly approach to modify this compound. thieme-connect.com Lipases are effective biocatalysts for esterification and acylation reactions under mild conditions. thieme-connect.comconicet.gov.ar

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient enzyme for these transformations. thieme-connect.comresearchgate.netmdpi.com It can catalyze the acylation of various molecules with this compound to synthesize novel derivatives. For example, rutin (B1680289) has been enzymatically acylated with this compound in an organic solvent to produce rutin hexadecanedioate (B1242263) esters. researchgate.net

The conditions of the enzymatic reaction, such as temperature, substrate concentration, and water content, significantly influence the conversion yield and selectivity. researchgate.net In the lipase-catalyzed acylation of rutin with this compound, the highest performance was achieved at 90°C. researchgate.net Depending on the molar ratio of the reactants, the reaction can be controlled to produce either mono-esters or di-esters. researchgate.net

Lipases have also been used to catalyze the synthesis of polyesters from dicarboxylic acids. mdpi.commdpi.com For instance, CALB can mediate the polycondensation of diols with dicarboxylic acids, demonstrating the utility of this compound as a monomer for creating bio-based polymers. mdpi.com This enzymatic approach is advantageous as it avoids the harsh conditions required in traditional chemical polymerization. thieme-connect.com

Synthesis of Hydroxylated and Keto-Derivatives (e.g., 10,16-Dihydroxyhexadecanoic Acid)

The synthesis of hydroxylated and keto-derivatives of this compound is a significant area of research, particularly for producing monomers for bioplastics. A key starting material in this context is 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), the primary monomer found in tomato cuticle. nih.govnih.govsemanticscholar.org This naturally occurring dihydroxy fatty acid serves as a versatile precursor for various keto-derivatives through controlled oxidation reactions.

The process often begins with the isolation of 10,16-DHPA from natural sources like tomato peels. nih.gov Once isolated, this compound can be chemically modified. The oxidation of its hydroxyl groups leads to the formation of valuable keto-acids and dicarboxylic acids. For instance, the oxidation of 10,16-DHPA using pyridinium chlorochromate (PCC) as the oxidizing agent can yield different products depending on the reaction conditions. mdpi.comresearchgate.net

One major product from this oxidation is 7-oxothis compound. nih.govmdpi.com The formation of this compound involves the oxidation of both the primary hydroxyl group at C16 and the secondary hydroxyl group at C10. mdpi.com The successful conversion is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the 13C-NMR spectrum for 7-oxothis compound shows a characteristic keto group signal around 211.73 ppm and two carboxylic group signals near 180 ppm. mdpi.comresearchgate.net

Another important derivative synthesized from a precursor of 10,16-DHPA is 16-hydroxy-10-oxo-hexadecanoic acid, which is a natural monomer found in the cuticles of various plants. nih.govmdpi.com The synthesis of this compound involves selective oxidation of the secondary hydroxyl group at the C10 position while protecting or leaving the primary hydroxyl group at the C16 position intact. mdpi.comresearchgate.net

These synthetic methodologies transform a readily available biomonomer into a range of functionalized molecules that can be used to create specialized polymers and other fine chemicals. nih.govnih.gov

Table 1: Synthesis of Keto-Derivatives from 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA)

Derivative NamePrecursorKey ReagentSynthetic OutcomeSpectroscopic Signature (13C-NMR)
7-Oxothis compound10,16-DHPAPyridinium chlorochromate (PCC)Oxidation of both C10 and C16 hydroxyl groups to form a keto and a carboxyl group, respectively.Keto group: ~211.73 ppm; Carboxylic groups: ~180.23 ppm and ~179.96 ppm. mdpi.comresearchgate.net
16-Hydroxy-10-oxo-hexadecanoic acidProtected 10,16-DHPA derivativePyridinium chlorochromate (PCC)Selective oxidation of the C10 hydroxyl group to a keto group. mdpi.comresearchgate.netNot specified in the provided results.

Oligomerization and Polymerization Precursors

This compound and its derivatives are valuable precursors for the synthesis of oligomers and polymers. cymitquimica.comsigmaaldrich.com Its linear, 16-carbon dicarboxylic acid structure imparts properties like hydrophobicity, thermal stability, and biocompatibility to the resulting polymers. sigmaaldrich.com This makes it a useful monomer in the production of materials such as polyamides, polyesters, and specialized terpolyesters. cymitquimica.comsigmaaldrich.comatamanchemicals.com

One direct application is its use in melt polycondensation to create noncross-linked terpolyesters, which are suitable for fabricating environmentally friendly food packaging materials. sigmaaldrich.com In the synthesis of polyamides, such as nylon 6,10, dicarboxylic acids like sebacic acid (a related dicarboxylic acid) are fundamental, highlighting the role of this class of compounds in polymer chemistry. atamanchemicals.com

Beyond the acid itself, its derivatives are also key in oligomerization processes. For example, insulin (B600854) degludec, a long-acting insulin analogue, is linked to this compound. This linkage facilitates the formation of stable di-hexamers, a form of oligomerization crucial to its pharmaceutical function. nih.govacs.org

Furthermore, hydroxylated derivatives such as 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) can undergo oligomerization catalyzed by enzymes. mdpi.com Studies have shown that lipases, like Candida antarctica lipase B (CAL-B), can effectively catalyze the oligomerization of 10,16-DHPA and its methyl ester. mdpi.com This enzymatic approach is part of a growing interest in using renewable resources, like plant-derived monomers, to produce biopolymers. semanticscholar.org The ability of this compound to induce changes in protein oligomerization has also been noted in studies with the GDAP1 protein, where its binding affects the protein's assembly. rcsb.org

Table 2: this compound and its Derivatives as Oligomer/Polymer Precursors

PrecursorPolymer/Oligomer TypeMethod of Polymerization/OligomerizationApplication/Significance
This compoundPolyamides, Polyesters cymitquimica.comatamanchemicals.comNot specifiedGeneral production of plastics and polymers. cymitquimica.comatamanchemicals.com
This compoundNoncross-linked terpolyesterMelt polycondensationEco-friendly food packaging materials. sigmaaldrich.com
This compound (linked to insulin)Insulin di-hexamers (Oligomer)Self-assemblyPharmaceutical formulation (Insulin degludec). nih.govacs.org
10,16-Dihydroxyhexadecanoic acid (10,16-DHPA)OligoestersLipase-catalyzed (e.g., CAL-B)Synthesis of biopolymers from renewable monomers. mdpi.com
This compoundGDAP1 protein oligomersAllosteric regulationRegulation of protein oligomeric state. rcsb.org

Applications of Hexadecanedioic Acid and Its Derivatives in Advanced Materials and Biotechnology

Monomer for Polymer Synthesis

Hexadecanedioic acid's bifunctional nature, with two carboxylic acid groups, allows it to act as a monomer in polycondensation reactions. riverlandtrading.com This property is fundamental to its use in the production of a variety of high-performance polymers.

Building Block for Polyamides, Polyesters, and Polyurethanes

This compound is a versatile building block for synthesizing several types of polymers, including polyamides, polyesters, and polyurethanes. riverlandtrading.comsolubilityofthings.com

Polyamides: In the synthesis of polyamides, this compound reacts with diamines. The resulting long-chain polyamides can exhibit desirable properties for various applications.

Polyesters: It serves as a precursor for producing polyesters through melt polycondensation. For instance, groundbreaking work by Carothers on synthetic fibers utilized a polyester (B1180765) based on this compound and 1,3-propanediol. acs.org Enzymatic polycondensation of this compound with diols, such as octanediol, has also been explored to create polyester films with potential medical and pharmaceutical applications. researchgate.net

Polyurethanes: Polyester polyols derived from diacids like this compound can be reacted with polyisocyanates to form polyurethane polymers. google.com These polyurethanes can be formulated into adhesives with good conformability and dimensional stability. google.com

Development of Bio-Based and Biodegradable Polymers

There is a growing interest in developing polymers from renewable resources that are also biodegradable. mdpi.com this compound, which can be derived from biorenewable sources like vegetable oil fatty acids, is a key component in this field. researchgate.net

Research has focused on the synthesis of biodegradable polymers like polylactic acid (PLA), which is a renewable polyester. mdpi.comnih.gov While PLA has good mechanical strength, its flexibility is limited. mdpi.compolimi.it The incorporation of long-chain dicarboxylic acids like this compound can address this limitation.

Furthermore, this compound is used to produce noncross-linked terpolyesters for eco-friendly food packaging materials. The enzymatic synthesis of polyesters from this compound also contributes to greener production methods. researchgate.net

Role in Enhancing Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

The inclusion of the long aliphatic chain of this compound into polymer backbones can significantly enhance their properties. This dicarboxylic acid imparts thermal stability and hydrophobicity to the resulting polymers. The long hydrocarbon chain contributes to flexibility in polymer formulations.

In the context of polyurethanes, the use of polyester polyols derived from this compound can lead to adhesives with desirable dimensional stability. google.com For polyesters, the length of the dicarboxylic acid chain influences properties like the melting point and crystallinity, which in turn affect the mechanical performance and degradation behavior of the material. acs.org

Bio-Based Plasticizers and Additives for Polymer Systems

Derivatives of this compound are utilized as additives in polymer processing. They can modify rheological properties and improve melt flow during manufacturing. riverlandtrading.com

Utilization in Polylactic Acid (PLA) Modification

Polylactic acid (PLA) is a widely used biopolymer known for its good mechanical strength, but it suffers from low flexibility. mdpi.compolimi.itdrpress.org To overcome this, plasticizers are added. Bio-based plasticizers derived from natural sources are a sustainable option.

A derivative of this compound, 10,16-dihydroxy hexadecanoic acid, has been investigated as a bio-based plasticizer for PLA. mdpi.comnih.govpolimi.it This compound, which can be extracted from tomato peel waste, and its functionalized derivatives have been shown to effectively increase the flexibility of PLA. mdpi.comnih.govresearchgate.net Studies have demonstrated that blending these derivatives with PLA leads to a significant lowering of the glass transition temperature (Tg), indicating enhanced flexibility. mdpi.comnih.gov Specifically, tensile tests have shown that PLA blended with a derivative, 16-methoxy,16-oxohexadecane-1,7-diyl diacetate, at 20% w/w, exhibits significantly improved flexibility. mdpi.comnih.gov

Table 1: Effect of a this compound Derivative on the Glass Transition Temperature (Tg) of PLA

Plasticizer Concentration (w/w)Change in Tg of PLA
10%Lowered
20%Lowered
30%Lowered
40%Lowered

Data derived from studies on blending PLA with functionalized 10,16-dihydroxy hexadecanoic acid. mdpi.comnih.govnih.gov

Intermediates in Fine Chemical Synthesis

Fine chemicals are produced in small quantities with high purity and are often used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty materials. dakenchem.com this compound serves as a valuable intermediate in the synthesis of various fine chemicals. pharmacompass.com For instance, it is used in the preparation of an insulin (B600854) derivative, insulin degludec, where it acts as a linker. pharmacompass.com It also has applications in the synthesis of GLP-1 derivatives. pharmacompass.com The ability to produce long-chain dicarboxylic acids like this compound through biotechnological processes such as microbial fermentation opens up new possibilities for creating novel fine chemicals. researchgate.net

Precursor for Flavoring and Fragrance Compounds

This compound, also known as thapsic acid, serves as a crucial intermediate in the chemical synthesis of various flavoring and fragrance compounds. pharmacompass.comguidechem.com Its dicarboxylic nature allows it to be a foundational molecule for creating macrocyclic ketones, which are highly valued in the fragrance industry for their musk-like scents. A prominent example is the synthesis of Exaltone® (cyclopentadecanone), a widely used scenting substance. pharmacompass.comillinois.edu The original synthesis, developed by Ružička in 1926, involved the pyrolysis of the thorium salt of this compound to form the 15-membered macrocycle, Exaltone®. illinois.edu This process highlights the role of this compound as a key starting material for important fragrance compounds. google.com

Beyond specific macrocycles, esters derived from this compound are also utilized in the flavor and fragrance industries. guidechem.comcymitquimica.com The esterification of its two carboxyl groups can lead to a variety of diester compounds with applications as flavorings. guidechem.comontosight.ai Generally, aliphatic dicarboxylic acids are important in the manufacture of perfumes and fragrances, placing this compound within a significant class of industrial chemicals for this sector. mdpi.comsemanticscholar.orgatamankimya.com

Table 1: Synthesis of Musk Fragrance from this compound

PrecursorSynthesis MethodProductFragrance Profile
This compound (thorium salt)PyrolysisExaltone® (Cyclopentadecanone)Musk illinois.edugoogle.com

Applications in Lubricants and Adhesives

The unique molecular structure of this compound, featuring two polar carboxyl groups at the ends of a long, flexible alkyl chain, makes it and its derivatives valuable in the formulation of high-performance lubricants and adhesives. baischem.com In the field of lubrication, its amphiphilic properties allow it to form an oriented adsorption layer on surfaces, which significantly reduces friction. baischem.com Derivatives of this compound are used as lubricant additives or as base oils for industrial lubricants. riverlandtrading.com These compounds enhance the high-temperature stability and extreme-pressure anti-wear performance of lubricants, making them suitable for protecting heavy machinery. baischem.com Esters of this compound are particularly noted for their application in lubricants and greases. guidechem.comontosight.ai

In the realm of adhesives, derivatives of this compound are incorporated into formulations to improve adhesion and cohesion. riverlandtrading.com The acid itself is used as a monomer in the creation of specialized polymers for adhesives. mdpi.comsemanticscholar.org For example, it is a component in the synthesis of semi-crystalline polyester polyols, which are used to produce reactive hot-melt adhesives. google.com These polyesters are condensation polymers made from the reaction of glycols and aliphatic dicarboxylic acids like this compound. google.com Furthermore, this compound has been used with polyols derived from vegetable oils to create polyesters for adhesive materials. rsc.org

Specialized Analytical and Biomedical Tools

Use as a Tracer in Metabolic Imaging

This compound has emerged as a valuable tool in biomedical imaging, particularly as a tracer for visualizing metabolic processes with positron emission tomography (PET). sigmaaldrich.com PET scans work by detecting gamma rays emitted from a radiolabeled tracer molecule that is introduced into the body, allowing for the real-time visualization of metabolic activity. mayfieldclinic.com

For cardiac imaging, this compound can be radiolabeled with isotopes like Gallium-68 (⁶⁸Ga). sigmaaldrich.comsigmaaldrich.com The resulting tracer, ⁶⁸Ga-NOTA-hexadecanoic acid, mimics natural fatty acids, which are the primary energy source for the heart muscle. researchgate.net This allows for the non-invasive assessment of myocardial fatty acid metabolism, providing critical diagnostic information about cardiac function and disease. sigmaaldrich.comresearchgate.net Studies have also been conducted using hexadecanoic acid derivatives labeled with Iodine-123 (¹²³I) and Technetium-99m (⁹⁹mTc) to probe cardiomyopathies and evaluate myocardial β-oxidation. nih.govcapes.gov.br Biodistribution studies in mice using a ⁶⁸Ga-labeled this compound derivative showed uptake in the myocardium and confirmed its metabolic transformation, underscoring its potential as a metabolic imaging agent. researchgate.net

Table 2: Radiolabeled this compound Derivatives in Metabolic Imaging

IsotopeLabeled CompoundImaging TechniqueApplicationKey Finding
Gallium-68 (⁶⁸Ga)⁶⁸Ga-NOTA-hexadecanoic acidPETCardiac metabolic imagingVisualizes fatty acid metabolism in the heart. sigmaaldrich.comresearchgate.net
Iodine-123 (¹²³I)omega-¹²³I-hexadecanoic acidScintigraphyMetabolic probe of cardiomyopathyInvestigated as a screening test for metabolic abnormalities. nih.gov
Technetium-99m (⁹⁹mTc)[⁹⁹mTc]MAMA-HDAScintigraphyMyocardial imagingShowed promise as a long-chain fatty acid analogue for estimating β-oxidation. capes.gov.br

Affinity-Based Separation Techniques (e.g., Sepharose 4B Conjugation)

Affinity chromatography is a powerful purification technique that separates a target molecule from a mixture based on a highly specific binding interaction between the molecule and a ligand covalently bound to a solid support, or matrix. iitkgp.ac.incube-biotech.com this compound has been successfully utilized as a ligand in this context for specific biomedical applications.

Research has shown that this compound can be covalently linked to a Sepharose 4B matrix, which is a type of agarose (B213101) gel bead. guidechem.commedchemexpress.comglpbio.com This this compound-Sepharose 4B conjugate serves as a specialized tool for affinity-based separation in proteomics. medchemexpress.commedchemexpress.com Specifically, it is used for the depletion of highly abundant proteins, such as serum albumin, from plasma samples. medchemexpress.comchemsrc.com This step is often crucial for enabling the detection of less abundant proteins that may be important biomarkers. The this compound-functionalized resin has demonstrated better performance and higher specificity in removing serum albumin compared to older methods that use dye-based resins. medchemexpress.comglpbio.commedchemexpress.comchemsrc.com

Analytical and Methodological Advancements in Hexadecanedioic Acid Research

Advanced Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a cornerstone in elucidating the functions and pathways associated with hexadecanedioic acid.

Untargeted Metabolomics for Pathway Identification

Untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, has been instrumental in identifying novel pathways involving this compound. By analyzing global metabolic profiles, researchers can uncover previously unknown connections and biological roles.

For instance, untargeted metabolomic analysis of plasma from mares with and without endometritis revealed significant alterations in metabolites, including a decrease in this compound in the affected group. mdpi.com This finding suggests a potential link between this compound metabolism and the inflammatory processes of endometritis. mdpi.com The study identified ten potential biomarkers, with the altered metabolites primarily involved in tryptophan, linolenic acid, fat, and energy metabolism. mdpi.com

Similarly, a study on metabolic-associated fatty liver disease (MAFLD) utilized untargeted metabolomics to compare plasma profiles of MAFLD patients and healthy controls. researchgate.nettandfonline.com This research identified this compound as a key metabolite produced by the gut bacterium Bacteroides uniformis, which was found to be depleted in MAFLD patients. researchgate.nettandfonline.com This highlights the role of the gut-liver axis and specific microbial metabolites in the pathogenesis of MAFLD. researchgate.nettandfonline.com

In the context of hypertension, a large-scale metabolomic profiling study identified a novel pathway for blood pressure regulation involving hexadecanedioate (B1242263). nih.govahajournals.org This untargeted approach screened hundreds of metabolites and pinpointed hexadecanedioate's association with both systolic and diastolic blood pressure. ahajournals.org

Furthermore, research on gastric ulcers has employed untargeted metabolomics to identify potential biomarkers and perturbed metabolic pathways. plos.org In a rat model of gastric ulcer, this compound levels were observed to be upregulated after treatment with Corydalis yanhusuo alkaloid, suggesting its involvement in the therapeutic mechanism. plos.org

The table below summarizes key findings from untargeted metabolomics studies involving this compound.

Biological Context Key Finding Regarding this compound Associated Pathways Reference
Equine EndometritisDecreased levels in plasma of affected mares.Tryptophan metabolism, Linolenic acid metabolism, Fat and energy metabolism mdpi.com
Metabolic-Associated Fatty Liver Disease (MAFLD)Identified as a key metabolite from Bacteroides uniformis, depleted in MAFLD patients.Fatty acid metabolism, Amino acid metabolism researchgate.nettandfonline.com
HypertensionAssociated with elevated blood pressure.Fatty acid ω-oxidation nih.govahajournals.org
Gastric UlcerUpregulated after treatment with Corydalis yanhusuo alkaloid.Fatty acid metabolism, Sphingolipid metabolism plos.org

Multi-Omics Integration for Comprehensive Biological Insights

The integration of multiple "omics" data types, such as genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic understanding of complex biological systems. azolifesciences.com This approach allows researchers to connect changes at the genetic level to their functional consequences at the protein and metabolite levels. azolifesciences.com

A multi-omics study on rheumatoid arthritis (RA) patients with metabolic diseases integrated metabolomics and transcriptomics data. nih.gov The study found that lipid metabolism pathways play a crucial role in RA patients with metabolic diseases. nih.gov Although this compound was one of the differentially expressed metabolites, it was not annotated on any KEGG pathway in this particular study, indicating areas for further research. nih.gov

In another example, the integration of metagenomic and metabolomic data in MAFLD research was crucial in linking the depletion of Bacteroides uniformis with reduced levels of this compound and the progression of the disease. researchgate.nettandfonline.com This combined analysis achieved high diagnostic accuracy for MAFLD and the severity of hepatic steatosis. researchgate.nettandfonline.com

These integrated approaches provide a powerful framework for understanding the complex interplay of factors that contribute to diseases where this compound may play a role.

Spectroscopic and Chromatographic Characterization Methods in Research

Advanced analytical techniques are essential for the accurate identification, quantification, and structural elucidation of this compound and its derivatives.

Application of NMR and Mass Spectrometry for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the precise chemical structure of molecules. In the context of this compound research, these techniques are vital for identifying its various derivatives.

For example, a study on the chemical constituents of Cucurbita pepo roots used 1H and 13C NMR spectroscopy to identify hexadecanoic acid (palmitic acid), alpha-spinasterol, and squalene. ijpsonline.com The characteristic signals in the NMR spectra allowed for the unambiguous identification of these compounds. ijpsonline.com

In another study, the structural elucidation of cis-11,12-methylene-hexadecanoic acid from the red alga Solieria pacifica was achieved using a combination of gas chromatography-mass spectrometry (GC-MS) and 1H-NMR. nih.gov The fragmentation patterns in the mass spectra of picolinyl ester and DMOX derivatives, along with the chemical shifts in the NMR spectrum, confirmed the structure of this cyclopropane (B1198618) fatty acid. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of this compound and measuring its concentration in various samples.

Research has demonstrated the use of HPLC for the analysis of fatty acids, including hexadecanoic acid. tandfonline.comgoogle.com By derivatizing the fatty acids, their detection by UV-Vis detectors in the HPLC system is enhanced, allowing for accurate quantification. tandfonline.com A study detailed a method for separating a mixture of fatty acids, including linolenic acid, palmitoleic acid, linoleic acid, oleic acid, palmitic acid, and stearic acid, using HPLC with a C18 column and an acetonitrile-water mobile phase. google.com

The purity of commercially available this compound is often confirmed by HPLC, with suppliers providing data on the percentage purity. selleckchem.com Standard mixtures containing this compound are also available for use in developing and validating analytical methods for metabolomics and food analysis. metasci.ca

The table below highlights the application of spectroscopic and chromatographic methods in this compound research.

Technique Application Key Findings/Capabilities Reference
NMR Spectroscopy Structural elucidation of derivativesIdentification of hexadecanoic acid in plant extracts and structural confirmation of its derivatives like cis-11,12-methylene-hexadecanoic acid. ijpsonline.comnih.govresearchgate.net
Mass Spectrometry Structural elucidation and identificationDetermination of molecular weight and fragmentation patterns for the identification of this compound and its derivatives in complex mixtures. plos.orgijpsonline.comnih.govscielo.br
HPLC Purity assessment and quantificationSeparation of this compound from other fatty acids, determination of its concentration in samples, and verification of purity. tandfonline.comgoogle.comselleckchem.commetasci.ca

In Vitro and In Vivo Model Systems

The use of both in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) models is crucial for understanding the biological effects of this compound.

In vitro studies often utilize cell cultures to investigate the molecular mechanisms of action. For example, the anti-inflammatory and antioxidant properties of n-hexadecanoic acid have been investigated using in vitro assays. researchgate.net Additionally, the antifungal potential of the methyl ester of hexadecanoic acid has been demonstrated against Candida species in in vitro studies. researchgate.net

In vivo studies, typically involving animal models, are essential for understanding the physiological effects of this compound in a whole organism. A study investigating the role of hexadecanedioate in blood pressure regulation used Wistar Kyoto (WKY) and Spontaneously Hypertensive Stroke Prone rats (SHRSP) as in vivo models. gla.ac.uk This research showed that oral administration of this compound led to an increase in blood pressure in the WKY rats. gla.ac.uk

Another in vivo study evaluated the antiplasmodial activity of n-hexadecanoic acid in mice infected with Plasmodium berghei, demonstrating its potential as an antimalarial agent. frontiersin.orgnih.gov

The combination of in vitro and in vivo models provides a comprehensive approach to studying the biological significance of this compound, from its effects on individual cells to its impact on complex physiological systems.

Studies in Isolated Cellular and Subcellular Fractions

Research into the cellular metabolism of this compound has utilized cell fractionation techniques to pinpoint its activity within specific organelles. Early and significant studies focused on human liver cells, providing foundational knowledge on how this dicarboxylic acid is processed.

The activation of this compound, a critical first step in its metabolism, has been demonstrated to occur in the subcellular fractions of the human liver. nih.gov In these studies, the total activation capacity in a human liver homogenate was measured at approximately 0.5 micromoles per minute per gram of wet tissue. nih.govchemsrc.com This rate is about 10% of the activation capacity for palmitic acid, a common long-chain fatty acid. nih.gov

Further investigation into the specific locations of this activity revealed that this compound is activated in both the mitochondrial and microsomal fractions of the liver. nih.govhmdb.cathegoodscentscompany.com The distribution of this activation process across subcellular compartments was found to be nearly identical to that of palmitic acid activation. nih.gov This suggests a shared metabolic pathway, with evidence indicating that hexadecanedioic and palmitic acids may compete for the same activating enzyme. nih.gov The mitochondrial enzyme responsible for this activation is likely situated outside the inner mitochondrial membrane. nih.gov

These findings were crucial in establishing the initial steps of this compound metabolism at a subcellular level, highlighting the roles of mitochondria and microsomes. The methods employed, such as cell fractionation and kinetic enzyme assays, were instrumental in advancing the analytical understanding of this compound's function within the cell.

Summary of this compound Activation in Human Liver Subcellular Fractions
ParameterFindingSource
Total Activation Capacity0.5 µmole/min/g wet tissue nih.govchemsrc.com
Primary Activation SitesMitochondrial and microsomal fractions nih.govhmdb.cathegoodscentscompany.com
Mitochondrial Enzyme LocationLikely outside the inner mitochondrial compartment nih.gov
Comparison with Palmitic AcidActivation is ~10% of palmitic acid's rate; competes for the same enzyme nih.gov

Animal Model Studies for Disease Pathogenesis and Therapy

Animal models have been indispensable in elucidating the role of this compound in various disease states and for evaluating potential therapeutic interventions. These in-vivo studies have provided critical insights into its metabolic effects and association with conditions like hypertension and metabolic-associated fatty liver disease (MAFLD).

Hypertension Research Studies using rat models have explored the link between this compound and blood pressure regulation. In one such investigation, Wistar Kyoto (WKY) rats and Spontaneously Hypertensive Stroke Prone rats (SHRSP) were used. gla.ac.uk Oral administration of this compound to the normotensive WKY rats led to significantly increased circulating levels of the dicarboxylic acid, which resulted in elevated blood pressure and impaired vascular function. gla.ac.uk Conversely, the same treatment did not further increase the already high levels of this compound or blood pressure in the hypertensive SHRSP model. gla.ac.uk Metabolomic analysis in WKY rats treated with the acid revealed widespread metabolic changes in cardiovascular-related tissues like the heart, kidney, and liver, affecting lipid, glucose, and bile acid metabolism. gla.ac.uk These findings point to a previously unknown pathway in blood pressure regulation involving fatty acid ω-oxidation, for which this compound is a product. gla.ac.uknih.gov

Metabolic-Associated Fatty Liver Disease (MAFLD) Recent research has highlighted a therapeutic potential for this compound in the context of MAFLD. nih.govtandfonline.com A study involving C57BL/6J mice demonstrated that this compound, a key metabolite produced by the gut bacterium Bacteroides uniformis, could ameliorate MAFLD symptoms. nih.govtandfonline.com In this animal model, mice were fed a high-fat diet to induce MAFLD. tandfonline.com Treatment with this compound was shown to alleviate the condition. nih.gov Mechanistically, it was found that the compound enters the liver through the portal vein and suppresses pathways involved in fat production (lipogenesis) and a form of cell death called ferroptosis. nih.govtandfonline.com This was confirmed through hepatic transcriptomic and proteomic analyses. nih.govtandfonline.com

Key Findings from Animal Model Studies on this compound
Animal ModelDisease StudiedKey Findings Related to this compoundSource
Wistar Kyoto (WKY) and Spontaneously Hypertensive Stroke Prone (SHRSP) RatsHypertensionIncreased circulating levels were associated with blood pressure elevation and impaired vascular function in WKY rats. It induced changes in lipid, glucose, and bile acid metabolism. gla.ac.uk
C57BL/6J MiceMetabolic-Associated Fatty Liver Disease (MAFLD)Ameliorated MAFLD symptoms by suppressing hepatic lipogenesis and ferroptosis via the IRE1α-XBP1s axis. nih.govtandfonline.comtandfonline.com
JCR:LA-corpulent RatsHyperlipidemiaA derivative, MEDICA 16, markedly decreased plasma triglyceride and VLDL levels. ahajournals.org
Zucker (fa/fa) RatsObesity-induced Insulin (B600854) ResistanceA derivative, MEDICA 16, sensitized the liver, muscle, and adipose tissue to insulin. nih.gov

Therapeutic Analog Research Furthermore, a synthetic derivative, β,β'-tetramethyl-substituted this compound (MEDICA 16), has been studied in animal models for its therapeutic potential. In hyperlipidemic JCR:LA-corpulent rats, treatment with MEDICA 16 resulted in a significant reduction (up to 80%) in plasma triglyceride values. ahajournals.org In obese, insulin-resistant Zucker (fa/fa) rats, MEDICA 16 treatment sensitized the liver, muscle, and adipose tissue to insulin, improving glucose disposal and reducing the release of free fatty acids. nih.gov These studies showcase how animal models are used to probe the therapeutic utility of this compound and its analogs in metabolic syndromes.

Future Directions and Emerging Research Avenues

Precision Medicine and Targeted Therapies Based on Hexadecanedioic Acid Metabolism

Recent research has illuminated the intricate relationship between this compound metabolism and various health conditions, paving the way for precision medicine and targeted therapeutic strategies.

Elevated levels of circulating this compound have been linked to high blood pressure and increased mortality. gla.ac.uk This dicarboxylic acid is a product of the fatty acid ω-oxidation pathway, a minor metabolic route that becomes more active when the primary β-oxidation pathway is impaired. gla.ac.uknih.gov Studies in rat models have shown that oral administration of this compound can lead to an increase in blood pressure and impair vascular function. gla.ac.uk Interestingly, in hypertensive rat models, the circulating levels of this compound appear to be already at a maximum, suggesting a potential role for this molecule in the pathophysiology of hypertension. gla.ac.uk

Metabolomic studies have revealed that treatment with this compound induces significant changes in various metabolic pathways, including lipid and glucose metabolism, bile acid metabolism, and redox homeostasis. gla.ac.uk These alterations suggest a systemic effect of the dicarboxylic acid on cellular energy and signaling. A key finding is that increased this compound levels are associated with a shift from mitochondrial β-oxidation to peroxisomal ω-oxidation for fatty acid metabolism. gla.ac.uk This shift could be a compensatory mechanism or a sign of mitochondrial dysfunction.

Furthermore, genetic factors may influence an individual's susceptibility to the effects of this compound. The human gene SLCO1B1, which codes for a liver transporter, has been associated with elevated circulating levels of this compound. gla.ac.uk Variations in the rat equivalent of this gene, Slco1b2, may contribute to higher levels of the dicarboxylic acid in hypertensive rats. gla.ac.uk This genetic link opens the door for identifying individuals who may be at higher risk for hypertension based on their metabolic profile and genetic makeup.

In the context of cancer, particularly prostate cancer, this compound has shown promise. unitedwebnetwork.comaacrjournals.org Extracts enriched with this compound have demonstrated selective cytotoxicity against prostate cancer cells while sparing normal cells. unitedwebnetwork.com The mechanism appears to involve the induction of G1/S cell cycle arrest through the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). unitedwebnetwork.comaacrjournals.org This targeted action suggests its potential as a natural therapeutic agent for prostate cancer.

Recent studies have also highlighted the role of this compound in metabolic-associated fatty liver disease (MAFLD). nih.govtandfonline.comtandfonline.com The gut bacterium Bacteroides uniformis, which is depleted in MAFLD patients, produces this compound. nih.govtandfonline.comtandfonline.com Administration of B. uniformis or this compound has been shown to ameliorate MAFLD symptoms in animal models. nih.govtandfonline.comtandfonline.com The protective mechanism is multi-faceted, involving the inhibition of intestinal fat absorption, suppression of lipolysis, and direct modulation of hepatic pathways related to lipid synthesis and endoplasmic reticulum stress. nih.govtandfonline.com

These findings underscore the potential of this compound as a biomarker and a therapeutic target in various diseases. Future research will likely focus on:

Developing targeted therapies to modulate this compound levels or its metabolic effects in hypertension and MAFLD.

Investigating the clinical potential of this compound and its derivatives in prostate cancer treatment.

Identifying genetic and metabolic markers to personalize treatments related to this compound metabolism.

Advanced Biorefinery Concepts for Sustainable Production

The growing demand for sustainable and bio-based chemicals has spurred the development of advanced biorefinery concepts for the production of dicarboxylic acids like this compound. nih.gov Traditional chemical synthesis methods often rely on petrochemical feedstocks and can be energy-intensive and environmentally hazardous. europa.euwur.nl In contrast, biotechnological routes using microbial fermentation offer a greener and more sustainable alternative.

Several microorganisms, including yeast species like Candida tropicalis, have been engineered to produce long-chain dicarboxylic acids, including this compound, from renewable resources such as fatty acids and alkanes. nih.govgoogle.com By genetically modifying these microbes, for instance by amplifying the genes for P450 monooxygenases and blocking the β-oxidation pathway, researchers have achieved significant production titers of various dicarboxylic acids. nih.gov

The core of these biorefinery concepts lies in the use of whole-cell biocatalysts, which can perform multi-step enzymatic conversions within a single organism. The ω-oxidation pathway is central to this process, involving a series of enzymes—monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase—that convert the terminal methyl group of a fatty acid into a carboxylic acid group. nih.gov

Key areas of ongoing research in this field include:

Strain Engineering: Improving the efficiency and yield of microbial production through metabolic engineering and synthetic biology approaches. nih.gov This includes optimizing enzyme expression, enhancing cofactor regeneration, and minimizing competing metabolic pathways. nih.gov

Feedstock Utilization: Expanding the range of renewable feedstocks that can be used, including waste oils and lignocellulosic biomass, to create a more circular and sustainable production system. google.com

Process Optimization: Developing efficient downstream processing techniques to recover and purify the dicarboxylic acids from the fermentation broth.

Integrated Processes: Combining biocatalytic steps with chemical catalysis to create novel and efficient production pathways. europa.eu For example, combining biocatalytic oxidation with esterification has been shown to drastically increase the yield of diterminal oxidation products. wur.nl

Table 1: Research Findings in Sustainable Production of Dicarboxylic Acids
MicroorganismFeedstockKey Engineering StrategyProductReported TiterCitation
Candida tropicalisFatty acids, AlkanesAmplification of P450 genes, Blocking β-oxidationC6-C18 DCAsUp to 210 g/L (for C14 DCA) nih.gov
Escherichia coli (Engineered)Glucose, XyloseCo-expression of ω-oxidation pathway genes and xylose reductaseα,ω-Dicarboxylic Acids180% increase in production nih.gov
Escherichia coli (Engineered)Medium-chain n-alkanesCombination of biocatalytic oxidation and esterificationα,ω-diacetoxyalkanes, esterified α,ω-dicarboxylic acidsUp to 92 mol % diterminal oxidation wur.nl

Novel Bioactive Derivatives with Enhanced Therapeutic Potential

The unique chemical structure of this compound, with its two reactive carboxylic acid groups, makes it an excellent scaffold for the synthesis of novel bioactive derivatives with potentially enhanced therapeutic properties. Researchers are exploring the creation of esters and amides of this compound to modulate its physical, chemical, and biological characteristics. researchgate.netnih.gov

One area of interest is the development of derivatives with improved anticancer activity. By attaching other functional groups to the this compound backbone, it may be possible to enhance its selectivity for cancer cells or to introduce additional mechanisms of action. For example, a derivative of hexadecanoic acid incorporating a pyrazolidine (B1218672) ring, a structure found in some nonsteroidal anti-inflammatory drugs (NSAIDs), has been investigated for its potential anti-inflammatory and analgesic properties. ontosight.ai Similarly, an ester of hexadecanoic acid with a nitrogen mustard group has been studied for its potential as an alkylating agent for cancer therapy. ontosight.ai

Another promising avenue is the synthesis of derivatives with antimicrobial properties. Fatty acids and their derivatives have long been known to possess antimicrobial activity. By modifying the structure of this compound, it may be possible to create compounds with enhanced potency against a range of pathogenic microorganisms.

The synthesis of these derivatives can be achieved through various chemical reactions. For instance, amides and esters can be formed through condensation reactions under hydrothermal conditions. researchgate.netnih.gov The transesterification of palm oil with 1,2-ethanediol (B42446) has been used to produce hydroxyethyl (B10761427) esters of fatty acids, including hexadecanoic acid, which show potential as lubricity enhancers for diesel fuel. unimma.ac.id

Future research in this area will likely involve:

The rational design and synthesis of a wide range of this compound derivatives.

High-throughput screening of these derivatives for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.

Table 2: Examples of Bioactive Hexadecanoic Acid Derivatives
Derivative TypePotential ApplicationKey Structural FeatureCitation
Pyrazolidine methyl esterAnti-inflammatory, AnalgesicPyrazolidine ring system ontosight.ai
Nitrogen mustard phenyl esterAnticancer (Alkylating agent)Bis(2-chloroethyl)amino group ontosight.ai
Hydroxyethyl esterDiesel lubricity enhancerHydroxyethyl group unimma.ac.id
Amides and NitrilesPrecursors for various organic compoundsAmide or nitrile functional group researchgate.netnih.gov

Elucidating Complex Regulatory Networks Involving this compound

This compound and other dicarboxylic acids are emerging as important players in complex cellular regulatory networks, influencing everything from gene expression to metabolic signaling. gla.ac.ukresearchgate.net Understanding these intricate networks is crucial for fully harnessing the therapeutic potential of this compound.

One of the key areas of investigation is the role of dicarboxylic acids in epigenetic regulation. researchgate.netresearchgate.net Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the underlying DNA sequence. Carboxylic acids can influence these processes through various mechanisms. researchgate.net For example, they can act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene silencing. mdpi.com By inhibiting HDACs, carboxylic acids can lead to increased histone acetylation and the activation of gene expression.

The Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, is another important target of carboxylic acids. researchgate.net Activation of Nrf2 can lead to the expression of a wide range of antioxidant and detoxification genes. Some carboxylic acids have been shown to modulate Nrf2 activity, suggesting a role in protecting cells from oxidative stress. researchgate.net

Metabolomic studies have revealed that this compound can perturb a wide range of metabolic pathways. gla.ac.uk This suggests that it may act as a signaling molecule, communicating information about the cell's metabolic state to various regulatory networks. For instance, the link between elevated this compound and altered lipid and glucose metabolism points to its involvement in the regulation of energy homeostasis. gla.ac.uk

Future research in this area will focus on:

Mapping the specific genes and signaling pathways that are regulated by this compound.

Investigating the epigenetic mechanisms by which this compound influences gene expression.

Unraveling the crosstalk between this compound metabolism and other key signaling pathways, such as the Nrf2 and inflammatory pathways.

Identifying the protein targets and receptors through which this compound exerts its regulatory effects.

By elucidating these complex regulatory networks, scientists will gain a deeper understanding of the physiological and pathological roles of this compound, opening up new avenues for therapeutic intervention in a wide range of diseases.

Q & A

Q. What are the established methods for synthesizing hexadecanedioic acid, and how do their yields and purity compare?

this compound (HDA) can be synthesized via enzymatic oxidation of n-alkanes using cytochrome P450 52A3, which catalyzes the conversion of hexadecane to α,ω-dioic acids. This method produces HDA with high specificity, as verified by GC-EIMS (retention time: 17.2 min; characteristic fragments: m/z 283, 241, 98) . Alternative chemical synthesis routes, such as oxidation of long-chain alkanes with nitric acid or ozone, are less selective and require stringent purification steps to remove byproducts like monocarboxylic acids. Purity levels exceeding 97% are achievable with chromatographic techniques .

Q. How is this compound characterized in terms of structural and physicochemical properties?

Key characterization methods include:

  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (O-H stretching) confirm carboxylic acid groups .
  • NMR : 1^1H NMR shows signals for methylene protons adjacent to carboxyl groups (δ ~2.3 ppm) and terminal CH2_2 groups (δ ~1.2–1.6 ppm) .
  • Melting Point : 126–128°C (purity-dependent) .
  • Solubility : Limited in water (<0.1 g/L at 25°C), soluble in polar organic solvents (e.g., DMSO, ethanol) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

GC-EIMS is preferred for its sensitivity in detecting HDA as dimethyl esters (m/z 283, 241). For complex biological samples (e.g., plasma), solid-phase extraction (SPE) coupled with LC-MS/MS improves recovery rates (>85%) and reduces matrix interference. Calibration curves should span 0.1–100 µM, with LOD/LOQ values validated using NIST-certified standards .

Advanced Research Questions

Q. How does this compound interact with fatty acid-binding protein 1 (Fabp1) in metabolic pathways, and what are the implications for gastric ulcer studies?

HDA is a substrate for Fabp1, which regulates fatty acid transport and metabolism. In murine models, Fabp1 knockdown reduces HDA levels by ~40%, leading to mitochondrial dysfunction and increased inflammatory markers (e.g., TNF-α, IL-6). This suggests HDA’s role in maintaining mucosal integrity via Fabp1-mediated lipid homeostasis. Researchers should monitor Fabp1 expression (RT-PCR/Western blot) alongside HDA concentrations in gastric tissue to validate this pathway .

Q. What experimental design considerations are critical when studying enzymatic catalysis of HDA production?

  • Substrate Specificity : Cytochrome P450 52A3 preferentially oxidizes C16–C18 alkanes. Competitive displacement assays (e.g., spectral titration with hexadecane) confirm enzyme-substrate binding affinity (Kd_d ~5 µM) .
  • Reaction Optimization : pH 7.4 and NADPH cofactor supplementation enhance catalytic efficiency. GC-EIMS must verify product identity to avoid misassignment of ω-hydroxy intermediates.
  • Data Contradictions : Discrepancies in yield (e.g., 60–80%) may arise from oxygen availability or enzyme denaturation. Replicate experiments under controlled O2_2 tension are advised .

Q. How can researchers address variability in HDA’s bioactivity data across in vitro and in vivo models?

Variability often stems from:

  • Dose-Dependent Effects : HDA exhibits anti-inflammatory activity at 50–100 µM but promotes oxidative stress above 200 µM. Dose-response curves should include 5–6 concentrations .
  • Species Differences : Rodent Fabp1 shares 85% homology with humans, but metabolic rates differ. Cross-species comparisons require normalization to body surface area .
  • Statistical Rigor : Multivariate analysis (PCA/PLS-DA) identifies confounding variables (e.g., diet, microbiome). Reporting effect sizes (Cohen’s d) enhances reproducibility .

Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques for HDA, and how can they be mitigated?

Crystallization from ethanol/water mixtures often yields impurities (e.g., monocarboxylic acids). Recrystallization at 4°C improves purity to >99%, but scalability is limited. Preparative HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) offers higher throughput, though cost-effective alternatives like membrane filtration are being explored .

Q. How should researchers validate HDA’s stability under experimental storage conditions?

  • Short-Term Stability : HDA in DMSO remains stable for 48 hours at 4°C (degradation <5%).
  • Long-Term Storage : Lyophilized HDA stored at -80°C retains integrity for 12 months. Periodic LC-MS checks (every 3 months) are recommended .

Emerging Research Directions

Q. What role does HDA play in polyamide synthesis, and how can its polymerization kinetics be optimized?

HDA is a precursor for polyamide 66, where it reacts with hexamethylenediamine. Stoichiometric imbalances (>1% deviation) cause reduced molecular weight. Real-time FTIR monitoring of carboxyl/amine group consumption enables precise endpoint determination. Activation energy (Ea_a) for polymerization is ~75 kJ/mol, requiring temperature control at 220–240°C .

Q. Are there bio-based alternatives to petrochemical-derived HDA, and what are their feasibility challenges?

Microbial production via Candida tropicalis achieves HDA titers of 20 g/L using glucose feedstocks. However, downstream processing costs remain high (~$150/kg). Metabolic engineering to block β-oxidation pathways could improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.